molecular formula C17H21ClFNO2 B2545648 3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2175979-03-8

3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No.: B2545648
CAS No.: 2175979-03-8
M. Wt: 325.81
InChI Key: TWHGANQWVNXUCQ-UHFFFAOYSA-N
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Description

The compound “3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide” is an organic compound containing a spiro[3.5]nonane structure . This structure is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a spiro[3.5]nonane ring, a 3-chloro-4-fluorophenyl group, and a propanamide group . The exact 3D structure would depend on the specific stereochemistry at the spirocyclic carbon .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide group could potentially undergo hydrolysis, and the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via the aromatic ring or the amide group .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for potential use as a pharmaceutical .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO2/c18-13-11-12(1-3-14(13)19)2-4-16(21)20-15-5-6-17(15)7-9-22-10-8-17/h1,3,11,15H,2,4-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGANQWVNXUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CCC3=CC(=C(C=C3)F)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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